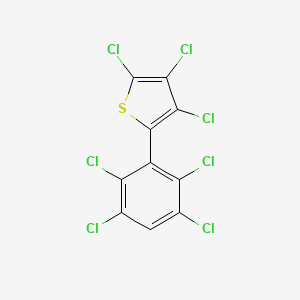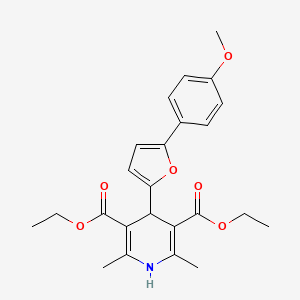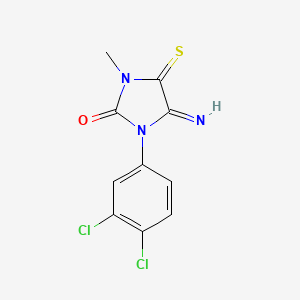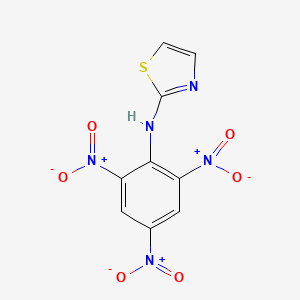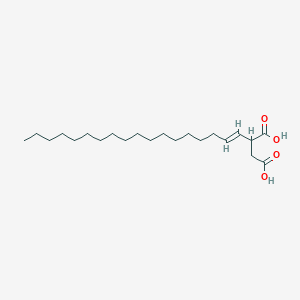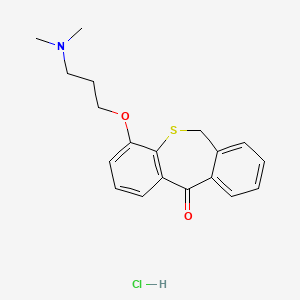
4-(3-Dimethylaminopropoxy)dibenzo(b,e)thiepin-11(6H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(DIMETHYLAMINO)PROPOXY)DIBENZO(B,E)THIEPIN-11(6H)-ONE HYDROCHLORIDE, also known as dothiepin hydrochloride, is a tricyclic antidepressant. It is primarily used in the treatment of depressive disorders and anxiety. This compound is known for its anxiolytic properties and is used in several countries, including those in Europe, South Asia, Australia, South Africa, and New Zealand .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(DIMETHYLAMINO)PROPOXY)DIBENZO(B,E)THIEPIN-11(6H)-ONE HYDROCHLORIDE involves multiple steps The initial step typically includes the formation of the dibenzo[b,e]thiepin core structureThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency .
化学反応の分析
Types of Reactions
4-(3-(DIMETHYLAMINO)PROPOXY)DIBENZO(B,E)THIEPIN-11(6H)-ONE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are frequently employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs .
科学的研究の応用
4-(3-(DIMETHYLAMINO)PROPOXY)DIBENZO(B,E)THIEPIN-11(6H)-ONE HYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Investigated for its efficacy in treating depressive disorders, anxiety, and other psychiatric conditions.
Industry: Utilized in the development of new pharmaceutical formulations and as a standard in quality control processes
作用機序
The compound exerts its effects primarily by inhibiting the reuptake of biogenic amines, such as serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This leads to enhanced neurotransmission and alleviation of depressive symptoms. Additionally, it exhibits anticholinergic, antihistamine, and central sedative properties, contributing to its anxiolytic effects .
類似化合物との比較
Similar Compounds
Amitriptyline: Another tricyclic antidepressant with a similar mechanism of action but differing in its chemical structure.
Imipramine: Shares the tricyclic core structure but has different substituents, leading to variations in pharmacological effects.
Nortriptyline: A metabolite of amitriptyline with a similar therapeutic profile but different pharmacokinetics.
Uniqueness
4-(3-(DIMETHYLAMINO)PROPOXY)DIBENZO(B,E)THIEPIN-11(6H)-ONE HYDROCHLORIDE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of antidepressant and anxiolytic effects makes it particularly useful in treating comorbid depression and anxiety .
特性
分子式 |
C19H22ClNO2S |
|---|---|
分子量 |
363.9 g/mol |
IUPAC名 |
4-[3-(dimethylamino)propoxy]-6H-benzo[c][1]benzothiepin-11-one;hydrochloride |
InChI |
InChI=1S/C19H21NO2S.ClH/c1-20(2)11-6-12-22-17-10-5-9-16-18(21)15-8-4-3-7-14(15)13-23-19(16)17;/h3-5,7-10H,6,11-13H2,1-2H3;1H |
InChIキー |
ANXWVLJCTHAHJA-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCOC1=CC=CC2=C1SCC3=CC=CC=C3C2=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


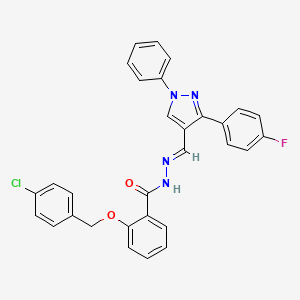
![1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro-](/img/structure/B15075536.png)
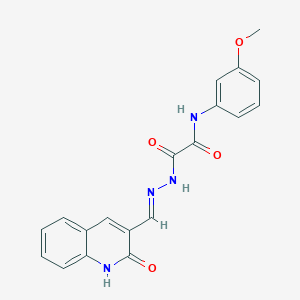

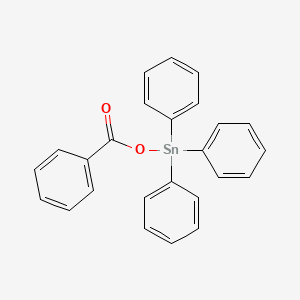

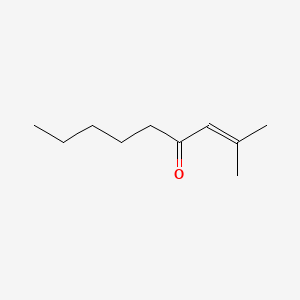
![Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B15075585.png)
